tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate CAS number and identifiers
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate CAS number and identifiers
An In-depth Technical Guide to tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The unique architecture of this compound, featuring a primary aliphatic amine and a Boc-protected aromatic amine, positions it as a versatile building block for the construction of complex molecular entities. This document details its chemical identifiers, outlines a robust synthetic pathway, explores its diverse applications in drug discovery, presents methods for its analytical characterization, and provides essential safety and handling protocols. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory.
Chemical Identifiers and Physicochemical Properties
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate is a key synthetic intermediate whose structure allows for selective chemical modifications at two distinct points. The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the aromatic amine, which can be readily removed under acidic conditions, while the primary aliphatic amine provides a nucleophilic site for a wide range of chemical transformations.
| Identifier | Value | Source |
| CAS Number | 1566000-13-2 | [1][2] |
| IUPAC Name | tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate | N/A |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [3] |
| Molecular Weight | 250.34 g/mol | [3] |
| InChIKey | KLCRVQJTBHIUJK-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN | [3] |
Chemical Structure:
Synthesis and Purification
The synthesis of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate can be efficiently achieved through a multi-step sequence starting from commercially available materials. A common and logical approach involves the mono-Boc protection of a suitable diamine precursor. The causality behind this strategy lies in creating a differentially protected intermediate where the two amine groups can be addressed in subsequent, orthogonal synthetic steps.
Proposed Synthetic Workflow
The synthesis hinges on the selective protection of the aromatic amine of 4-(3-aminopropyl)aniline. This selectivity is driven by the lower pKa and reduced nucleophilicity of the aromatic amine compared to the aliphatic amine, although in practice, protecting the more nucleophilic aliphatic amine first followed by modification of the aromatic portion is also a viable strategy. A more controlled synthesis would involve starting with a precursor where one of the functionalities is masked, such as 3-(4-nitrophenyl)propanenitrile.
Caption: Proposed synthetic workflow for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate.
Experimental Protocol: Synthesis of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate
This protocol describes a representative procedure for the mono-Boc protection of 4-(3-aminopropyl)aniline. The use of a slight excess of the diamine or careful control of stoichiometry is crucial to minimize the formation of the di-protected byproduct.
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Reaction Setup: To a solution of 4-(3-aminopropyl)aniline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (TEA, 1.2 eq). Cool the mixture to 0 °C in an ice bath.
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Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in a minimal amount of DCM and add it dropwise to the cooled solution over 30 minutes. The substoichiometric amount of (Boc)₂O is chosen to favor mono-protection.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Applications in Research and Drug Development
The bifunctional nature of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate makes it an exceptionally valuable building block in the synthesis of targeted therapeutics and complex organic molecules.
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As a Linker: The molecule's distinct reactive ends allow it to function as a linker, connecting two different molecular fragments. This is particularly useful in the design of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spacing and orientation between a targeting moiety and a payload are critical.
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Synthesis of Analog Libraries: The primary amine can be readily functionalized through various reactions such as acylation, alkylation, reductive amination, and urea formation. Subsequent deprotection of the Boc-protected amine reveals a new reactive site for further diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
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Precursor for Bioactive Molecules: This carbamate is a precursor for synthesizing analogs of biologically important polyamines, which are crucial for cell growth and proliferation.[4] Derivatives are often explored as potential therapeutic agents, particularly in oncology.[4]
Caption: Versatile reactions of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate.
Analytical Characterization
Ensuring the purity and identity of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate is critical for its successful application. A combination of analytical techniques is typically employed for comprehensive characterization.
| Analytical Method | Principle | Key Advantages | Typical Application |
| HPLC | Separation based on polarity. | High resolution and quantitative accuracy for non-volatile compounds. | Purity assessment and quantification of non-volatile impurities. |
| GC-MS | Separation of volatile compounds based on boiling point, with mass-based identification. | High sensitivity and selectivity; excellent for identifying unknown volatile impurities. | Detection of residual solvents and volatile byproducts. |
| qNMR | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. | Primary ratio method, high accuracy, non-destructive, no analyte-specific reference standard needed.[5] | Absolute purity determination. |
Experimental Protocol: Purity Determination by HPLC
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
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Column: C18 Reverse-Phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Safety and Handling
Hazard Identification (Inferred)
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed.[6] | |
| Skin Sensitization | May cause an allergic skin reaction.[6] | |
| Skin Corrosion/Irritation | May cause skin irritation. | N/A |
| Eye Damage/Irritation | May cause serious eye irritation. | N/A |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Wear tightly fitting safety goggles.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
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General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Conclusion
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate is a strategically important synthetic building block with significant potential in the field of drug discovery and development. Its dual functionality, combined with the reliable chemistry of the Boc protecting group, provides a powerful platform for the synthesis of diverse and complex molecular architectures. This guide has provided a technical foundation for its synthesis, application, analysis, and safe handling, empowering researchers to leverage its full potential in their scientific endeavors.
References
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PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). tert-butyl n-[4-(3-aminopropyl)phenyl]carbamate (C14H22N2O2). Retrieved from [Link]
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Patil, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1464-1475. Retrieved from [Link]
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Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 133. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl N-(4-(aminomethyl)phenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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